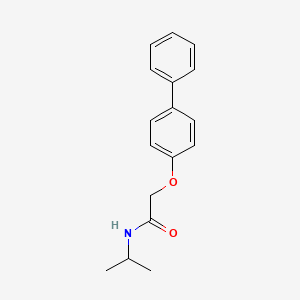![molecular formula C20H33N7O B5590942 1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5590942.png)
1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C20H33N7O and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.27465870 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure Investigations
Research on compounds similar to 1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine focuses on their synthesis and molecular structure analysis. A study by Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds' molecular structures were examined through X-ray crystallography, Hirshfeld, and DFT calculations, revealing dominant intermolecular interactions such as H...H, N...H, and H...C contacts. The study highlighted the polar nature of these compounds and their potential applications based on electronic properties and molecular interactions (Shawish et al., 2021).
Ligand Binding and Receptor Interactions
Another aspect of research on similar compounds involves their binding affinity and selectivity towards biological receptors. For instance, a study by Rowley et al. (1997) explored the structure-activity relationships of 4-heterocyclylpiperidines as ligands for the human dopamine D4 receptor. This study systematically examined various parts of the molecule, leading to the discovery of compounds with high affinity and selectivity for dopamine receptors, providing insights into the design of receptor-specific ligands (Rowley et al., 1997).
Antimicrobial and Antifungal Activities
Compounds with structures similar to the one have also been evaluated for their antimicrobial and antifungal activities. A study by Hassan (2013) synthesized new 2-pyrazoline derivatives and examined their antimicrobial efficacy against various organisms. This research contributes to the understanding of the potential therapeutic applications of such compounds (Hassan, 2013).
Antidepressant Potential
Additionally, research by Bailey et al. (1985) on compounds like N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine highlighted their potential as antidepressants with reduced side effects. This study emphasized the narrow structure-activity relationships (SAR) necessary for the antidepressant efficacy of these compounds (Bailey et al., 1985).
Mechanism of Action
The mechanism of action of pyrazole and triazole derivatives can vary widely depending on their specific structures and the functional groups they contain. They have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by pyrazole and triazole derivatives, there is significant interest in the development of new drugs based on these structures. Future research will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as better safety profiles .
Properties
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N7O/c1-6-27-18(13-25(4)5)23-24-20(27)16-9-11-26(12-10-16)19(28)8-7-17-14(2)15(3)21-22-17/h16H,6-13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAVGZDENOHORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)CCC3=NNC(=C3C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5590862.png)

![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5590875.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)
![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)
![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)
![N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline](/img/structure/B5590898.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5590915.png)
![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)

![1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5590945.png)
![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)

